molecular formula C32H60N6O12S B14081233 Biotin-PEG10-CH2CH2N3

Biotin-PEG10-CH2CH2N3

Cat. No.: B14081233
M. Wt: 752.9 g/mol
InChI Key: XCGOEHACOKGOEW-QMOZSOIISA-N
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Description

Biotin-PEG10-CH2CH2N3 is a biotinylated polyethylene glycol (PEG) derivative featuring a 10-unit PEG spacer, a terminal azide (-N3) group, and a biotin moiety. The compound’s structure enables versatile applications in bioconjugation, drug delivery, and biomolecular labeling. The PEG10 chain enhances water solubility, reduces immunogenicity, and provides steric flexibility, while the azide group facilitates click chemistry reactions (e.g., with alkynes or cyclooctynes) for site-specific conjugation . Biotin’s high affinity for streptavidin/avidin allows efficient capture or detection in assays, making this compound a critical tool in biotechnology and pharmaceutical research .

Properties

Molecular Formula

C32H60N6O12S

Molecular Weight

752.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C32H60N6O12S/c33-38-35-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-34-30(39)4-2-1-3-29-31-28(27-51-29)36-32(40)37-31/h28-29,31H,1-27H2,(H,34,39)(H2,36,37,40)/t28-,29-,31-/m0/s1

InChI Key

XCGOEHACOKGOEW-QMOZSOIISA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-CH2CH2N3 typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with a PEG chain that has an amine group at one end, forming Biotin-PEG10.

    Azide Introduction: Finally, the PEGylated biotin is reacted with a compound containing an azide group, such as 2-azidoethanol, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.

    PEGylation in Bulk: The activated biotin is then reacted with PEG chains in large reactors.

    Azide Introduction in Bulk:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG10-CH2CH2N3 primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

    CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.

    SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.

Major Products:

    CuAAC: Forms a triazole linkage between the azide and alkyne groups.

    SPAAC: Also forms a triazole linkage but without the need for a catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Azide-Terminated Biotin-PEG Derivatives
Compound PEG Units Functional Group Key Features Applications References
Biotin-PEG10-CH2CH2N3 10 Azide (-N3) Long PEG chain enhances solubility and reduces steric hindrance. Drug delivery, surface functionalization
Biotin-PEG3-N3 3 Azide (-N3) Shorter PEG chain (~444.55 g/mol) for applications requiring compact design. Bioimaging, rapid conjugation
Biotin-PEG2-C6-N3 2 Azide + C6 spacer C6 spacer increases distance between biotin and target molecules. Targeted drug delivery, ligand coupling
  • Key Insight : Longer PEG chains (e.g., PEG10) improve biocompatibility and circulation time in vivo, whereas shorter PEGs (e.g., PEG2/PEG3) are preferred for minimizing interference in sterically sensitive assays .
Non-Azide Biotin-PEG Derivatives
Compound Functional Group Key Features Applications References
Biotin-PEG3-SH Thiol (-SH) Enables disulfide bond formation or maleimide coupling. Protein conjugation, nanoparticle labeling
Biotin-PEG2-CH2-aldehyde Aldehyde (-CHO) Reacts with amine groups for stable Schiff base formation. Immobilization of amine-containing biomolecules
DOPE-PEG-Biotin Lipid-PEG-biotin Lipid-soluble; integrates into liposomes for separation via streptavidin. Liposome preparation, cellular targeting
  • Key Insight : Functional group diversity (azide, thiol, aldehyde) allows tailored conjugation strategies. Azide derivatives excel in click chemistry, while thiols and aldehydes enable covalent bonding with proteins or surfaces .

Molecular Weight and Solubility

  • This compound : Estimated molecular weight ~1,000–1,500 g/mol (based on PEG10 contribution: ~440 g/mol + biotin + azide). High water solubility due to extended PEG chain .
  • Biotin-PEG3-N3 : Molecular weight ~444.55 g/mol; retains solubility but may aggregate in high-concentration solutions .
  • Biotin-PEG2-C6-N3 : Lower molecular weight (~500–600 g/mol); moderate solubility due to hydrophobic C6 spacer .
Drug Delivery
  • This compound : Prolonged half-life in vivo due to PEG10’s stealth properties; used for antibody-drug conjugates (ADCs) .
  • Biotin-PEG3-N3 : Rapid conjugation for small-molecule probes in bioimaging .
Diagnostics and Assays
  • Biotin-PEG2-CH2-aldehyde : Immobilizes antibodies on biosensor surfaces via amine coupling .
  • DOPE-PEG-Biotin : Isolates liposomes in drug delivery systems via streptavidin binding .
Nanotechnology
  • Biotin-PEG3-SH: Anchors biotinylated nanoparticles to gold surfaces for plasmonic assays .

Advantages and Limitations

Compound Advantages Limitations
This compound High solubility, reduced immunogenicity Bulkier structure may hinder cell penetration
Biotin-PEG3-N3 Fast conjugation kinetics Limited solubility in organic solvents
Biotin-PEG2-C6-N3 Spacer enhances ligand accessibility C6 spacer may introduce hydrophobicity

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